2,3-Thioepoxy Madol
Overview
Description
2,3-Thioepoxy Madol, also known as (2α,3α,5α,17β)-17-Methyl-2,3-epithioandrostan-17-ol, is an organic compound with the molecular formula C20H32OS and a molecular weight of 320.53 g/mol . This compound is a derivative of androstan and is characterized by the presence of an epithio group at the 2,3 positions of the steroid nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Thioepoxy Madol involves chemical synthesis and enzyme-catalyzed reactions. One of the common synthetic routes includes the reaction of androstan-17-ol with sulfur-containing reagents to introduce the epithio group at the 2,3 positions . The reaction conditions typically involve the use of mild temperatures and solvents such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzyme-catalyzed reactions are also employed in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3-Thioepoxy Madol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the epithio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the epithio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Thioepoxy Madol has several applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.
Industry: Used in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-Thioepoxy Madol involves its interaction with specific molecular targets, including steroid receptors and enzymes. The epithio group is believed to play a crucial role in its biological activity by modulating the interaction with these targets. The compound may exert its effects through pathways involving steroid hormone signaling and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Epithioandrostan: Another epithio derivative with similar structural features.
Androstan-17-ol: The parent compound from which 2,3-Thioepoxy Madol is derived
Uniqueness
This compound is unique due to the presence of the epithio group at the 2,3 positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
Biological Activity
2,3-Thioepoxy Madol, also known as Hemapolin or Epistane, is a synthetic anabolic steroid derived from the modification of the steroid epitiostanol. Its unique structural characteristics, including a 2α,3α-epithio ring, contribute to its biological activity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its anabolic effects, androgenic activity, metabolism, and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : CHOS
- Molecular Weight : 320.54 g/mol
- Melting Point : 168-169 °C
- Boiling Point : 427.0 ± 38.0 °C (predicted)
- Density : 1.113 g/cm³
Anabolic and Androgenic Activity
Research indicates that this compound exhibits significant anabolic activity while minimizing androgenic effects. It enhances protein synthesis and promotes lean muscle mass gain without the common side effects associated with many anabolic steroids.
Table 1: Anabolic vs. Androgenic Activity Comparison
Compound | Anabolic Activity | Androgenic Activity |
---|---|---|
This compound | High | Low |
Testosterone | High | High |
Nandrolone | Moderate | Low |
The anabolic effects of this compound are primarily mediated through its interaction with androgen receptors (AR). Studies have demonstrated that it acts as a potent agonist in various biological assays.
Case Study: Androgen Receptor Activation
A study utilized a yeast cell-based androgen receptor bioassay to evaluate the activity of Hemapolin and its metabolites. The results indicated that both Hemapolin and its metabolites were effective activators of the equine androgen receptor, suggesting a strong potential for muscle-building applications in veterinary medicine .
Metabolism
The metabolic pathways of this compound have been investigated through in vivo studies. Following administration in equine models, several metabolites were identified via gas chromatography-mass spectrometry (GC-MS). Key findings include:
- Detection of dihydroxylated derivatives.
- Identification of isomeric enone metabolites.
- Evidence of hydroxylation processes leading to additional metabolites.
These metabolic transformations may influence both the efficacy and safety profile of the compound in clinical settings .
Therapeutic Applications
While primarily recognized for its anabolic properties in sports and bodybuilding contexts, emerging research suggests potential therapeutic applications for this compound in conditions such as muscle wasting diseases and possibly even autism spectrum disorders due to its influence on muscle growth and metabolic pathways .
Table 2: Potential Therapeutic Applications
Condition | Potential Benefit |
---|---|
Muscle Wasting | Increased muscle mass |
Autism Spectrum Disorders | Possible behavioral benefits |
Hormonal Imbalances | Restoration of hormonal levels |
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPHRJJTCUQAY-WIRWPRASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047955 | |
Record name | Hemapolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101047955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4267-80-5 | |
Record name | 2,3-Thioepoxy madol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004267805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hemapolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101047955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-THIOEPOXY MADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z50OE1022B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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